molecular formula C20H23N5O2 B5573960 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine

3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine

Cat. No.: B5573960
M. Wt: 365.4 g/mol
InChI Key: HTNHOYGLAWPBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.18517499 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

A convenient method for the synthesis of piperidine derivatives, including those with complex structures similar to 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine, was developed. This method involves the arylation of azoles (e.g., pyrazoles, imidazoles, triazoles) with bromopyridines and the subsequent reduction of the pyridine ring, extending to benzo analogues of the title compounds (Shevchuk et al., 2012). This synthesis pathway is significant for creating derivatives for further biological and chemical studies.

Antimicrobial Activity

The synthesis and antimicrobial study of N-substituted derivatives of compounds bearing the 1,3,4-oxadiazole and piperidine frameworks, similar to the compound , have been conducted. These compounds showed moderate to excellent activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). This research highlights the potential for using such derivatives in developing new antimicrobial agents.

Anticancer Properties

Research into benzopyranylamine compounds, which share a structural motif with the query compound, has demonstrated significant anti-tumor activity, particularly against human breast, CNS, and colon cancer cell lines. These findings suggest a promising avenue for developing novel anticancer drugs utilizing the unique structural features of these compounds (Jurd, 1996).

Antimycobacterial Activity

Novel 1,2,4-oxadiazole-pyranopyridine/chromene hybrids, which share structural characteristics with the compound of interest, have shown enhanced activity against Mycobacterium tuberculosis. This suggests the potential for these and related compounds to serve as bases for new antitubercular drugs (Kumar et al., 2011).

Properties

IUPAC Name

[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-14(2)18-22-19(27-23-18)16-7-4-10-24(13-16)20(26)15-6-3-8-17(12-15)25-11-5-9-21-25/h3,5-6,8-9,11-12,14,16H,4,7,10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNHOYGLAWPBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCCN(C2)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.